

hexyl isobutyrate chemical structure and properties

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Compound of Interest

Compound Name: *Hexyl isobutyrate*

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An In-depth Technical Guide to **Hexyl Isobutyrate**

Introduction

Hexyl isobutyrate, also known by its IUPAC name hexyl 2-methylpropanoate, is a carboxylic ester characterized by its pleasant, fruity aroma reminiscent of green apples, pears, or pineapple.[1][2][3] This colorless liquid is utilized extensively in the flavor and fragrance industries, finding application in a wide array of consumer products including perfumes, personal care items, soaps, detergents, and as a flavoring agent in foods and beverages.[1][3] Beyond its sensory attributes, it also serves as a solvent and plasticizer in industrial applications such as coatings and adhesives.[1] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization for researchers and professionals in chemical and drug development fields.

Chemical Structure and Identification

Hexyl isobutyrate is the ester formed from the condensation of hexan-1-ol and isobutyric acid (2-methylpropanoic acid).[2] Its structure consists of a hexyl group attached to the oxygen of the carboxylate group of isobutyrate.

Table 1: Chemical Identifiers for **Hexyl Isobutyrate**

Identifier	Value	Reference
IUPAC Name	hexyl 2-methylpropanoate	[2][4]
Synonyms	Hexyl 2-methylpropionate, n-Hexyl isobutyrate	[1][4][5]
CAS Number	2349-07-7	[1][4]
Molecular Formula	C ₁₀ H ₂₀ O ₂	[1][2][3][4]
Molecular Weight	172.26 g/mol	[1][2][4]
Canonical SMILES	CCCCCOC(=O)C(C)C	[2][4][6]
InChI	InChI=1S/C10H20O2/c1-4-5-6-7-8-12-10(11)9(2)3/h9H,4-8H2,1-3H3	[2][4][6]
InChIKey	CYHBDKTZDLSRMY-UHFFFAOYSA-N	[2][4][5]

| FEMA Number | 3172 [[4][7] |

Physicochemical Properties

Hexyl isobutyrate is a stable, combustible liquid under standard conditions.[8][9] Its hydrophobic nature, owing to the long alkyl chain, dictates its solubility characteristics.

Table 2: Physical and Chemical Properties of **Hexyl Isobutyrate** | Property | Value | Reference
| | :--- | :--- | :--- | | Appearance | Colorless liquid [[1][7] | | Odor | Sweet, fruity, green apple-like | [3][7][10] | | Boiling Point | 198 - 200 °C at 760 mmHg [[1][7] | | Density | 0.86 g/mL at 25 °C [[1][6][11] | | Refractive Index | n₂₀/D 1.412 - 1.416 [[1][12] | | Flash Point | 73 °C (163.4 °F) - Closed Cup [[6][10] | | Vapor Pressure | 0.413 mmHg at 25 °C (estimated) [[7][12] | | Solubility | Insoluble in water; Soluble in alcohol, propylene glycol, and most fixed oils.[2][10][13][14] | | Purity (by GC) | ≥97-100% [[1][6] |

Synthesis Protocols

The primary industrial method for synthesizing **hexyl isobutyrate** is through Fischer-Speier esterification.^{[2][13]} This involves the acid-catalyzed reaction between a carboxylic acid (isobutyric acid) and an alcohol (hexan-1-ol).

Fischer Esterification of Hexan-1-ol and Isobutyric Acid

Objective: To synthesize **hexyl isobutyrate** via acid-catalyzed esterification.

Materials:

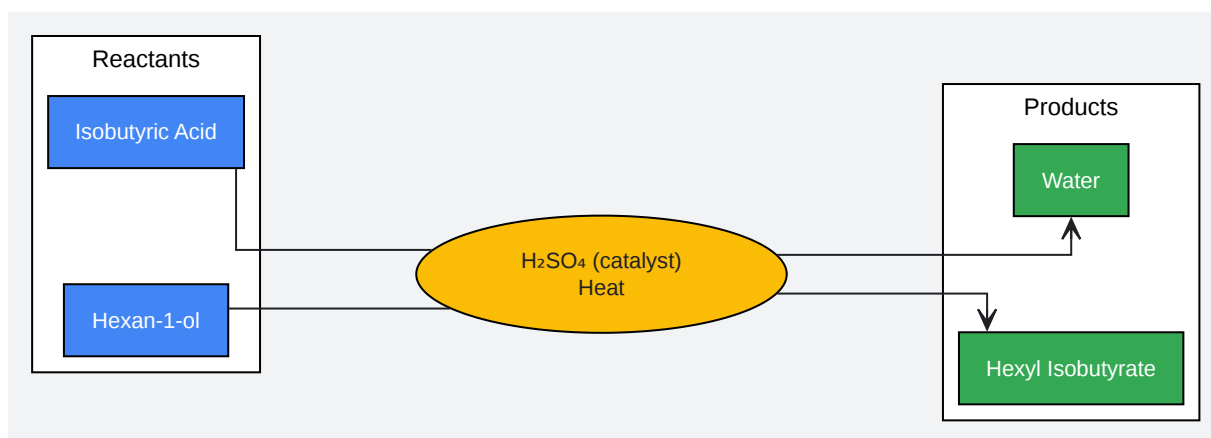
- Hexan-1-ol
- Isobutyric acid
- Concentrated sulfuric acid (H_2SO_4) or other acid catalyst (e.g., p-toluenesulfonic acid)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Diethyl ether or other suitable extraction solvent
- Dean-Stark apparatus (optional, for water removal)
- Round-bottom flask, condenser, heating mantle, separatory funnel

Methodology:

- **Reaction Setup:** In a round-bottom flask, combine equimolar amounts of hexan-1-ol and isobutyric acid.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid (typically 1-3% of the total reactant mass) to the mixture while stirring.
- **Heating:** Heat the mixture under reflux. The reaction temperature is typically maintained at the boiling point of the mixture. To drive the equilibrium towards the product, the water formed during the reaction is continuously removed, often using a Dean-Stark apparatus.

The reaction is monitored for completion, typically by gas chromatography (GC) or thin-layer chromatography (TLC).

- **Work-up:** After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted isobutyric acid), and finally with brine.
- **Drying and Isolation:** The organic layer is dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude **hexyl isobutyrate** can be further purified by fractional distillation to yield the final, high-purity product.



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Caption: Fischer esterification of **hexyl isobutyrate**.

Analytical and Characterization Protocols

The identity and purity of **hexyl isobutyrate** are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography (GC)

Objective: To determine the purity of a **hexyl isobutyrate** sample and to quantify its presence in a mixture.

Methodology:

- Sample Preparation: Dilute the **hexyl isobutyrate** sample in a volatile organic solvent, such as hexane or dichloromethane.
- Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID). A non-polar capillary column (e.g., DB-5 or HP-5) is suitable for separation.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Detector Temperature: 260 °C
 - Oven Program: Start at an initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 170-200 °C).[15]
 - Carrier Gas: Helium or Nitrogen at a constant flow rate.
- Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The retention time of the peak corresponding to **hexyl isobutyrate** is compared with that of a known standard. The peak area is proportional to the concentration, allowing for purity assessment (e.g., >98% as per commercial grades).[1][12]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and determine the fragmentation pattern of **hexyl isobutyrate**, aiding in its structural identification. MS is often coupled with GC (GC-MS).

Methodology:

- **Ionization:** In a typical GC-MS setup, after the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a common method.^[4]
- **Mass Analysis:** The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- **Data Interpretation:** The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (172.26 g/mol).^[4] Common fragments for esters include the loss of the alkoxy group and rearrangements like the McLafferty rearrangement. Key fragments observed for **hexyl isobutyrate** include m/z values of 43 (the isobutyryl cation, often the base peak), 71, and 89.^[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of **hexyl isobutyrate** by analyzing the chemical environment of its hydrogen (^1H NMR) and carbon (^{13}C NMR) nuclei.

Methodology:

- **Sample Preparation:** Dissolve a small amount of the purified sample in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- **Data Acquisition:** Acquire spectra on an NMR spectrometer (e.g., 300-500 MHz).
- **^1H NMR Spectral Interpretation:** The spectrum will show characteristic signals for the hexyl and isobutyrate moieties.
 - A doublet for the six methyl protons of the isobutyrate group.
 - A multiplet (septet) for the single proton on the tertiary carbon of the isobutyrate group.
 - A triplet for the methylene protons ($-\text{OCH}_2-$) of the hexyl group adjacent to the ester oxygen.
 - Multiplets for the other methylene protons of the hexyl chain.
 - A triplet for the terminal methyl protons of the hexyl group.

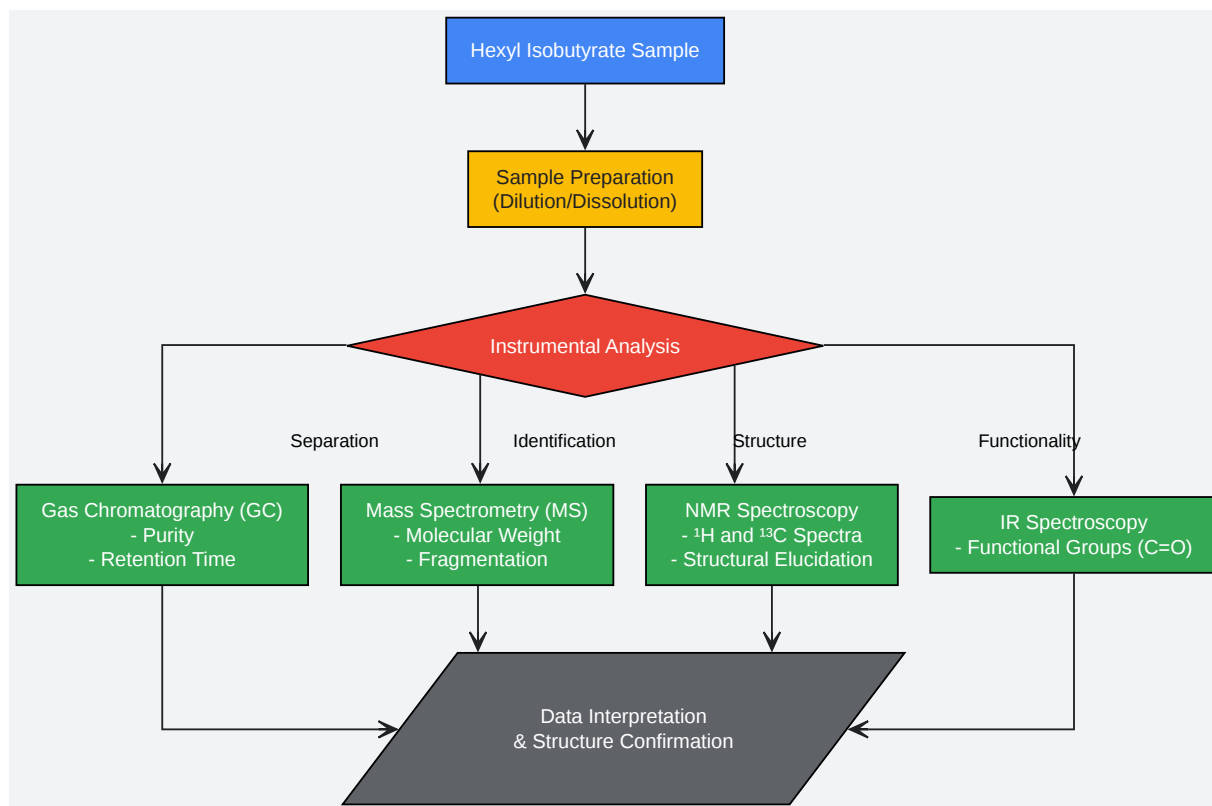
- ^{13}C NMR Spectral Interpretation: The spectrum will show distinct peaks for each unique carbon atom in the molecule, confirming the presence of 10 carbon atoms in different chemical environments.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule, particularly the ester group.

Methodology:

- Sample Preparation: A small drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
- Spectral Interpretation: The key diagnostic absorption band for an ester is the strong C=O (carbonyl) stretch, which appears in the region of $1735\text{--}1750\text{ cm}^{-1}$. Additionally, C-O stretching bands will be visible in the $1000\text{--}1300\text{ cm}^{-1}$ region. The absence of a broad O-H stretch (around $3200\text{--}3600\text{ cm}^{-1}$) confirms the absence of unreacted alcohol or carboxylic acid impurities.



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